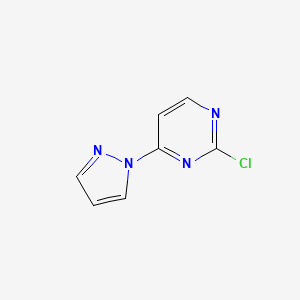![molecular formula C7H5BrFNO B1289073 (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine CAS No. 304876-62-8](/img/structure/B1289073.png)
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine is a chemical entity that can be presumed to have a structure based on a bromo-fluorophenyl group attached to a methylidene hydroxylamine moiety. While the specific papers provided do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, structure, and properties, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of related aryl-haloallylamine derivatives, as described in the first paper, involves starting materials such as alpha-methylstyrene or ring-substituted phenylacetic acid derivatives . This suggests that the synthesis of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine could potentially be achieved through similar methods, possibly involving a halogenation step to introduce the bromo and fluoro groups and a subsequent condensation with hydroxylamine.
Molecular Structure Analysis
The second paper discusses the characterization of a structurally related compound using spectroscopic methods and X-ray diffraction . These techniques could be applied to determine the molecular structure of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine. The Hirshfeld surface analysis mentioned in the paper could also be used to examine the intermolecular interactions of the compound, which are crucial for understanding its behavior in different environments.
Chemical Reactions Analysis
Although the provided papers do not directly address the chemical reactions of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine, the first paper indicates that similar arylallylamines can act as enzyme-activated, irreversible inhibitors of monoamine oxidase . This implies that the compound may also participate in biochemical reactions, potentially as an inhibitor of enzymes, depending on its specific structure and substituents.
Physical and Chemical Properties Analysis
The second paper's use of density functional theory (DFT) and various analyses like molecular electrostatic potential (MEP) and natural bond orbital (NBO) could be relevant for predicting the physical and chemical properties of (E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine . These computational methods can provide insights into the reactivity, stability, and potential applications of the compound, such as its nonlinear optical properties or its interaction with biological molecules like DNA.
Scientific Research Applications
Photodynamic Therapy Applications
A study presented the synthesis and characterization of new zinc phthalocyanine derivatives substituted with Schiff base groups, showing significant potential for photodynamic therapy in cancer treatment. These derivatives exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II photosensitization mechanisms used in photodynamic therapy to treat cancer (Pişkin, Canpolat, & Öztürk, 2020).
Chemical Sensing and Selective Probing
Another study characterized rhodamine B hydroxylamide as a highly selective and sensitive fluorescence probe for detecting copper(II) ions. This property is particularly valuable for direct detection of Cu(2+) in complex biological samples such as human serum, offering a promising tool for biochemical analysis and medical diagnostics (Chen, Jia, Ma, Wang, & Wang, 2009).
Analytical Chemistry Applications
In the realm of analytical chemistry, a study developed a method for determining hydroxylamine and its derivatives in drug formulations using the dye methyl red. This method is notable for its high sensitivity, providing a reliable means for quantitative analysis of hydroxylamine in pharmaceuticals, contributing to quality control and safety assessments (George, Balasubramanian, & Nagaraja, 2007).
Enzyme Inhibition Studies
Research into monoamine oxidase inhibitors has revealed that certain 2-aryl-3-haloallylamine derivatives serve as potent enzyme-activated irreversible inhibitors. Such studies are crucial for developing therapeutic agents targeting neurological and psychiatric disorders, showcasing the broader pharmacological potential of hydroxylamine derivatives (McDonald, Lacoste, Bey, Palfreyman, & Zreika, 1985).
Synthesis of Bioactive Compounds
In the synthesis of bioactive molecules, hydroxylamine derivatives play a pivotal role as intermediates. For instance, research on the development of ketamine derivatives highlighted the synthesis of novel fluoroderivatives, demonstrating the significance of hydroxylamine in synthesizing compounds with potential therapeutic applications (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
Safety And Hazards
properties
IUPAC Name |
(NE)-N-[(3-bromo-2-fluorophenyl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIWEEPJDGUIDT-ONNFQVAWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)F)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Br)F)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[(3-Bromo-2-fluorophenyl)methylidene]hydroxylamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

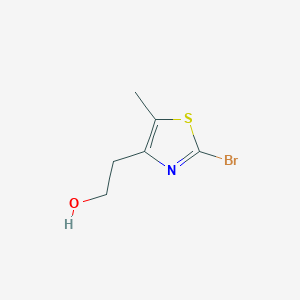
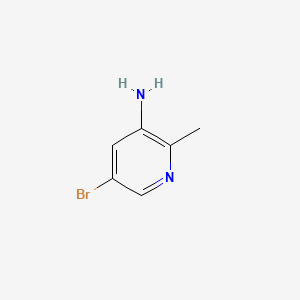

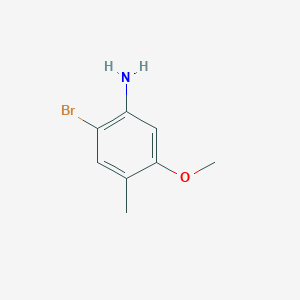
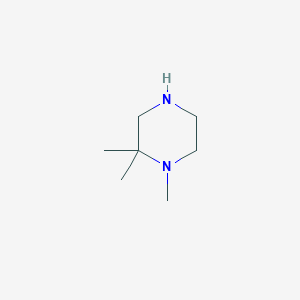
![6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B1289008.png)
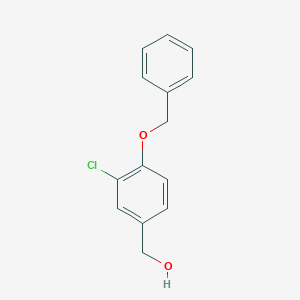
![1-[1-(Propan-2-yl)pyrrolidin-3-yl]methanamine](/img/structure/B1289013.png)
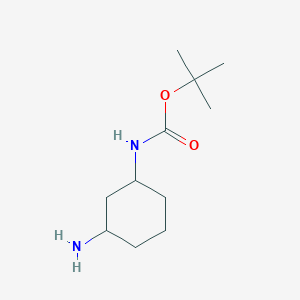



![5-(Bromomethyl)benzo[d]oxazole](/img/structure/B1289023.png)
